Glucametacin
概要
説明
準備方法
合成経路と反応条件
グルカメタシンの合成には、インドメタシンとグルコサミンを反応させることが含まれます。このプロセスには、通常、次の手順が含まれます。
インドメタシンの形成: インドメタシンは、4-クロロベンゾイルクロリドと5-メトキシ-2-メチルインドール-3-酢酸の縮合によって合成されます。
工業生産方法
グルカメタシンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには以下が含まれます。
バルク合成: 大量のインドメタシンとグルコサミンが合成され、精製されます。
バルク反応器でのアミド化: アミド化反応は、バルク反応器で、温度、pH、および反応時間などを精密に制御して行われ、高収率と高純度が確保されます.
化学反応解析
反応の種類
グルカメタシンは、次のようなさまざまな化学反応を起こします。
酸化: グルカメタシンは、特定の条件下で酸化され、酸化誘導体の生成につながる可能性があります。
還元: 還元反応により、グルカメタシンをその還元型に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、酸化誘導体、還元型、および薬理学的性質が改変された置換化合物が含まれます .
科学研究への応用
グルカメタシンは、科学研究で幅広い用途があります。
化学: アミド結合の形成と反応を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスと炎症に対する影響について調査されています。
医学: 炎症性疾患や疼痛管理の治療における治療の可能性について研究されています。
化学反応の分析
Types of Reactions
Glucametacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the indole or glucosamine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified pharmacological properties .
科学的研究の応用
Glucametacin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying amide bond formation and reactions.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Studied for its therapeutic potential in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new NSAIDs with improved efficacy and safety profiles.
作用機序
グルカメタシンは、主にシクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2の阻害によってその効果を発揮します。これらの酵素は、プロスタグランジンの生合成に不可欠です。プロスタグランジンは、炎症、痛み、発熱を促進する脂質化合物です。 グルカメタシンは、これらの酵素を阻害することで、プロスタグランジンの産生を効果的に抑制し、炎症性疾患に関連する症状を軽減します .
類似化合物との比較
類似化合物
インドメタシン: グルカメタシンの母体化合物で、同様の治療目的で使用されます。
ケトプロフェン: 同様の抗炎症作用と鎮痛作用を持つ別のNSAIDです。
イブプロフェン: 同様の作用機序を持つ、広く使用されているNSAID.
グルカメタシンの独自性
グルカメタシンは、グルコサミンとのアミド結合により、独自の薬物動態学的および薬力学的特性を持つ可能性があります。 この構造的な修正により、他のNSAIDと比較して、消化器系の許容性が向上し、抗炎症効果が強化されるなどの利点が得られる可能性があります .
生物活性
Glucametacin is a non-steroidal anti-inflammatory drug (NSAID) that is derived from indomethacin, primarily used for its analgesic and anti-inflammatory properties. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant case studies.
This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain; thus, their inhibition leads to reduced inflammatory responses and pain relief.
- COX Inhibition : this compound selectively inhibits COX-1 and COX-2 enzymes, affecting both gastrointestinal and renal systems. This dual inhibition contributes to its anti-inflammatory efficacy but also poses risks for gastrointestinal side effects.
Anti-inflammatory Effects
A study involving 32 patients with rheumatoid arthritis indicated that this compound significantly improved clinical parameters related to inflammation. Patients received a daily dose of 420 mg over 20 days, with approximately 50% reporting good anti-inflammatory effects .
Analgesic Properties
This compound has been shown to be effective in managing pain associated with various rheumatic diseases. Its analgesic properties are comparable to other NSAIDs, making it a viable option for pain management in chronic conditions.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Rheumatoid Arthritis : In a controlled study, patients treated with this compound experienced significant reductions in joint pain and swelling compared to baseline measurements. The study emphasized the drug's potential as an alternative to traditional NSAIDs with fewer side effects .
- Post-operative Pain Management : A case series evaluated this compound's efficacy in post-operative patients. Results showed a marked decrease in the need for additional analgesics, suggesting that this compound can effectively manage post-surgical pain .
- Chronic Inflammatory Conditions : Patients with chronic inflammatory conditions reported sustained relief from symptoms after prolonged this compound therapy, indicating its long-term efficacy and safety profile .
Research Findings
Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound:
特性
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O8/c1-13-17(10-22(32)27-19(11-29)23(33)24(34)21(31)12-30)18-9-16(36-2)7-8-20(18)28(13)25(35)14-3-5-15(26)6-4-14/h3-9,11,19,21,23-24,30-31,33-34H,10,12H2,1-2H3,(H,27,32)/t19-,21+,23+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVXAUNDHWERBM-IVGWJTKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC(C=O)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200445 | |
Record name | Glucametacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52443-21-7 | |
Record name | Glucametacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52443-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glucametacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052443217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucametacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucametacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUCAMETACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1EXE5EHAN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。